5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid
Description
IUPAC Nomenclature and Systematic Chemical Classification
The compound 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid is systematically named according to IUPAC rules as follows:
- Root name : Benzoic acid (a benzene ring with a carboxylic acid substituent at position 1).
- Substituents :
- Methoxy (-OCH₃) groups at positions 2 and 3.
- Chlorosulfonyl (-SO₂Cl) group at position 5.
This results in the full IUPAC name: This compound . Its molecular formula is C₉H₉ClO₆S , with a molecular weight of 280.68 g/mol . The compound belongs to the class of sulfonyl chloride derivatives of methoxybenzoic acids , characterized by the presence of both electron-donating (methoxy) and electron-withdrawing (chlorosulfonyl, carboxylic acid) groups on the aromatic ring.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClO₆S |
| Molecular Weight | 280.68 g/mol |
| CAS Registry Number | 74651-62-0 |
| SMILES | O=C(O)C1=CC(S(=O)(=O)Cl)=C(OC)C(OC)=C1 |
Molecular Geometry and Conformational Analysis
The molecule adopts a planar benzene ring structure with substituents influencing its electronic and steric properties:
- Methoxy groups at positions 2 and 3 introduce steric hindrance, forcing the chlorosulfonyl group at position 5 into a specific orientation.
- Chlorosulfonyl group exhibits tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° for the S=O and S-Cl bonds.
- Carboxylic acid at position 1 forms hydrogen bonds in the solid state, stabilizing the conformation.
Computational models predict that the ortho-methoxy groups restrict rotation around the C-O bonds, resulting in a fixed dihedral angle of ~60° relative to the benzene plane. This conformation minimizes steric clashes between substituents.
Crystallographic Data and Solid-State Packing Arrangements
While experimental crystallographic data for this compound is limited, analogous structures provide insights:
- Related sulfonyl chlorides (e.g., 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid) form monoclinic crystals with space group P2₁/c.
- Intermolecular interactions :
- Hydrogen bonding between carboxylic acid groups (O-H···O=C, ~2.6 Å).
- Van der Waals interactions between methoxy methyl groups and adjacent aromatic rings.
- Unit cell parameters (estimated):
- a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, α = 90°, β = 95°, γ = 90°.
The chlorosulfonyl group’s electronegativity promotes dipole-dipole interactions, contributing to a high melting point (~170–172°C).
Comparative Analysis with Related Benzoic Acid Derivatives
Key differences between this compound and its analogs:
The chlorosulfonyl group enhances electrophilic character, enabling nucleophilic substitution reactions unavailable to non-sulfonated analogs. Conversely, the methoxy groups at 2 and 3 positions deactivate the ring toward electrophilic substitution compared to monosubstituted derivatives.
Properties
IUPAC Name |
5-chlorosulfonyl-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO6S/c1-15-7-4-5(17(10,13)14)3-6(9(11)12)8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHADRKVBHEANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996165 | |
| Record name | 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74651-62-0 | |
| Record name | 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74651-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorosulphonyl-2,3-dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074651620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorosulphonyl-2,3-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid typically involves the chlorosulfonation of 2,3-dimethoxybenzoic acid. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the benzene ring. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various biochemical assays and research applications .
Comparison with Similar Compounds
Table 1: Key Properties of 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic Acid and Analogues
Reactivity and Electronic Effects
- Chlorosulfonyl Group : The -SO₂Cl group in this compound facilitates nucleophilic acyl substitutions, unlike methoxy or hydroxy groups. This reactivity is exploited in synthesizing sulfonamide derivatives for HIV-1 integrase inhibitors . In contrast, 3,5-dimethoxybenzoic acid lacks electrophilic sites, limiting its utility to coordination chemistry (e.g., forming Cu(II) complexes with distinct magnetic and thermal properties) .
- Methoxy vs. Hydroxy Groups : Methoxy groups in 2,3-dimethoxybenzoic acid derivatives reduce acidity (pKa ~4.5–5.0) compared to dihydroxy analogues (pKa ~2.5–3.0 for 2,3-dihydroxybenzoic acid) . This difference impacts metal chelation and solubility profiles.
- Fluorine Substitution : The introduction of fluorine at the 3-position (as in 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid) increases electronegativity, altering reaction kinetics and binding interactions in target molecules .
Biological Activity
5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid (CSDBA) is a compound with significant biological activity, particularly in the fields of proteomics and pharmaceutical research. Its unique structure, characterized by a chlorosulfonyl group and methoxy substituents, allows it to interact with various biological targets, making it a subject of interest for drug development and biochemical assays. This article explores the biological activity of CSDBA, including its synthesis, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉ClO₆S, with a molecular weight of 280.68 g/mol. The presence of the chlorosulfonyl group (-SO₂Cl) at the fifth position of the benzoic acid structure enhances its reactivity, while the methoxy groups (-OCH₃) at the second and third positions contribute to its solubility and interaction with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Chlorosulfonyl Group | Enhances reactivity |
| Methoxy Groups | Improve solubility |
| Benzoic Acid Backbone | Provides a stable aromatic structure |
CSDBA exhibits biological activity primarily through its ability to modify proteins via sulfonylation. This modification can alter protein function and stability, potentially leading to therapeutic applications in various diseases. The compound's reactivity allows it to engage with nucleophilic sites on proteins, which is crucial for its biological effects.
Antioxidant Activity
Research has demonstrated that CSDBA exhibits significant antioxidant properties. In comparative studies, synthesized derivatives of CSDBA showed enhanced total antioxidant capacity and free radical scavenging activity compared to standard compounds. This suggests potential applications in mitigating oxidative stress-related conditions.
Antimicrobial Properties
CSDBA has been evaluated for its antimicrobial activity against various bacterial strains. It has shown effectiveness against gram-positive bacteria and mycobacterial strains. Studies indicate that compounds derived from CSDBA possess comparable or superior antibacterial efficacy compared to clinically used antibiotics such as ampicillin and isoniazid .
Study 1: Antioxidant and Antimicrobial Evaluation
In a recent study, researchers synthesized a series of compounds based on CSDBA and assessed their biological activities:
- Antioxidant Activity : Compounds exhibited higher free radical scavenging abilities than traditional antioxidants.
- Antimicrobial Activity : Several derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
This study highlights CSDBA's potential as a lead compound in developing new antimicrobial agents .
Study 2: Proteomic Applications
Another investigation focused on the use of CSDBA in proteomics research. The compound's ability to modify proteins was utilized to explore protein interactions in cellular environments. This approach could lead to advancements in understanding disease mechanisms and identifying new therapeutic targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonation of 2,3-dimethoxybenzoic acid derivatives. For example, chlorosulfonic acid can introduce the sulfonyl chloride group at the 5-position. Key parameters include temperature control (0–5°C to avoid over-sulfonation) and stoichiometric ratios of reagents. Post-synthesis purification often involves recrystallization from polar aprotic solvents like dichloromethane/hexane mixtures . Characterization via FTIR can confirm sulfonyl chloride formation (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and methoxy groups (C-O-C at ~1250 cm⁻¹) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (exact mass: 279.99 for C₉H₉ClO₆S) and rule out side products like over-sulfonated derivatives .
- Elemental Analysis : Verify C, H, and S content within ±0.3% of theoretical values .
Q. What are the common reactivity patterns of the chlorosulfonyl group in this compound?
- Methodological Answer : The chlorosulfonyl group (-SO₂Cl) is highly electrophilic. It readily undergoes nucleophilic substitution with amines (to form sulfonamides) or alcohols (to form sulfonate esters). For example, reaction with aniline in THF at 25°C yields 5-(phenylsulfonamido)-2,3-dimethoxybenzoic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How does steric hindrance from the 2,3-dimethoxy groups influence regioselectivity in subsequent reactions?
- Methodological Answer : The methoxy groups at positions 2 and 3 create steric hindrance, directing electrophilic substitutions to the para position (position 5) of the benzene ring. For example, in Suzuki-Miyaura coupling, the chlorosulfonyl group at position 5 remains reactive, while the methoxy groups limit cross-coupling at adjacent positions. Computational modeling (DFT) can predict electron density maps to rationalize regioselectivity .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer : The sulfonyl chloride moiety is hydrolytically sensitive. Accelerated stability studies show:
- Aqueous Media : Rapid hydrolysis to the sulfonic acid derivative at pH > 7 (t½ < 1 hr at 25°C).
- Dry Conditions : Stable in anhydrous DMF or DMSO for >48 hrs at 4°C.
- Thermal Stability : Decomposes above 150°C via cleavage of the sulfonyl chloride group (TGA 20% mass loss at 155°C) .
Q. How can this compound serve as a key intermediate in the synthesis of pharmaceutically relevant alkaloids?
- Methodological Answer : The chlorosulfonyl group enables modular derivatization. For instance, it has been used in the asymmetric synthesis of (−)-β-hydrastine:
React with a phenethylamine derivative to form a sulfonamide intermediate.
Undergo epoxide ring-opening cascade cyclization to construct the tetrahydroisoquinoline scaffold.
Enantioselectivity (>90% ee) is achieved using chiral phosphine ligands in Pd-catalyzed steps .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar dimethoxybenzoic acid derivatives: How to reconcile?
- Methodological Answer : Variations in melting points (e.g., 122–124°C for 2,3-dimethoxybenzoic acid vs. 138–140°C for its sulfonated derivative) arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms and ensure consistent recrystallization protocols (e.g., ethanol/water vs. acetone) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
